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C.I. Acid blue 72

Cat. No.: B1173093
CAS No.: 12219-17-9
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Description

C.I. Acid Blue 72 ( 12219-17-9) is a synthetic acid dye belonging to the trisazo chemical class . It is supplied as a high-purity chemical reagent for research and development purposes. In investigative applications, this compound is primarily utilized in the study of dyeing processes for protein-based fibers like wool and silk , as well as for acrylic fibers and tannin-mordanted cotton . Its research use extends to the direct dyeing and coating of other materials, including leather, paper, and wood , providing a valuable tool for studying colorfastness and material interactions . The dye is also relevant in the formulation and analysis of specialized paints, printing inks, and oils . Researchers value this compound for its specific fastness properties, which include light fastness, perspiration fastness, and seawater fastness, making it a subject of interest in studies aimed at developing durable colored materials . This product is strictly for Research Use Only (RUO) and is not intended for personal, medicinal, or household use.

Properties

CAS No.

12219-17-9

Molecular Formula

C30H50O5

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Studies of C.i. Acid Blue 72

Elucidation of Optimized Synthesis Pathways for C.I. Acid Blue 72

Optimized synthesis pathways for this compound typically involve a sequence of reactions starting from key precursors. One described method involves p-phenylenediamine (B122844) and α-bromomethylphenol as primary precursors . The molecular structure of the final product arises from sequential reactions including condensation, alkylation, nitration, and heavy ammonification . Each step introduces specific functional groups that contribute to the dye's properties like solubility and chromatic stability .

Condensation Reaction Mechanistic Investigations

Condensation reactions are fundamental in the synthesis of this compound, particularly in forming the base structure . A condensation reaction generally involves the joining of two molecules with the elimination of a small molecule, typically water smolecule.comlibretexts.org. In the context of this compound synthesis, a condensation reaction between p-phenylenediamine and α-bromomethylphenol in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is reported to form a diphenylamine (B1679370) intermediate . This intermediate serves as the backbone for subsequent modifications .

Reaction conditions for this condensation step can include temperatures between 60–80°C and the use of a catalyst such as anhydrous potassium carbonate (K₂CO₃) . The reaction is often conducted under an inert gas atmosphere, like nitrogen, to prevent oxidation of amine groups .

ReactantsSolventCatalystTemperature (°C)Duration (hours)Reported Yield (%)
p-phenylenediamine, α-bromomethylphenolTHF or DMFAnhydrous potassium carbonate60–804–670–75

Note: This table is based on reported conditions for the initial condensation step in a described synthesis pathway .

Alkylation and Nitration Strategies for Structural Modification

Alkylation and nitration are crucial strategies for modifying the structure of the dye intermediate, influencing its solubility, reactivity, and lightfastness smolecule.com. Alkylation involves the introduction of alkyl groups into the dye structure smolecule.com. Nitration involves the addition of nitro groups, which can enhance properties such as lightfastness smolecule.com.

In the synthesis pathway starting from p-phenylenediamine and α-bromomethylphenol, these steps follow the initial condensation to further modify the diphenylamine intermediate . Specific reagents and conditions for the alkylation and nitration of the this compound intermediate are not detailed in the provided search results, but general principles of these reactions in organic synthesis apply mdpi.comnih.gov.

Role of Heavy Ammonification in this compound Synthesis

Heavy ammonification is mentioned as a process involved in the synthesis of this compound, aimed at enhancing its properties smolecule.comchembk.com. This process typically involves treating the dye with ammonia (B1221849) under specific conditions smolecule.com. While the precise chemical transformations occurring during heavy ammonification in the context of this compound synthesis are not explicitly described in the search results, it is indicated as a step that contributes to the final dye's characteristics smolecule.comchembk.com.

Development of Novel Analogues and Derivatives of this compound

The concept of developing novel analogues and derivatives of dyes like this compound is a common area of research in dye chemistry, aiming to modify properties such as color, fastness, solubility, and environmental impact rsc.orgsamipubco.com. While direct information on novel analogues specifically of this compound is limited in the provided results, the synthesis of derivatives of other acid dyes and related compounds illustrates the methodologies involved rsc.orgsamipubco.commdpi.com.

Research on acid dyes derived from different precursors, such as substituted pyridones or 1-amino-2-naphthol-4-sulphonic acid, involves coupling reactions and sometimes metallization to create dyes with varied properties and colors samipubco.comresearchgate.netresearchgate.net. These studies often characterize the synthesized dyes using techniques like FTIR, UV-Vis spectroscopy, and GC-MS, and evaluate their application properties like fastness on different fibers samipubco.comresearchgate.netresearchgate.net.

The development of novel analogues often involves modifying the core structure or introducing different substituents through reactions like alkylation, nitration, or coupling with various components rsc.orgsamipubco.commdpi.com.

Kinetic and Mechanistic Aspects of this compound Formation Reactions

Understanding the kinetics and mechanisms of the reactions involved in the formation of this compound is crucial for optimizing synthesis pathways and controlling reaction outcomes cip.com.cnresearchgate.net. While specific detailed kinetic and mechanistic studies for the entire synthesis of this compound are not extensively covered in the provided search results, related studies on the formation of other acid dyes and triarylmethane compounds offer relevant insights cip.com.cnresearchgate.netresearchgate.netunl.ptmdpi.comfrontiersin.orglodz.pl.

For instance, kinetic analysis of the condensation reaction in the synthesis of C.I. Acid Blue 9 leuco compound, a related triarylmethane dye precursor, has shown second-order rate kinetics cip.com.cnresearchgate.net. The reaction rate constant increased with temperature, and the activation energy was evaluated cip.com.cnresearchgate.net. Reactant concentration was found to have a significant effect on the formation of the leuco compound cip.com.cnresearchgate.net.

Studies on the oxidative synthesis of Acid Blue 7, another triarylmethane dye, from its leuco acid using a catalytic system have proposed plausible reaction pathways researchgate.netmdpi.com. These mechanisms often involve the formation of radical intermediates and subsequent steps leading to the colored dye researchgate.netmdpi.com. For Acid Blue 7, the oxidation reaction was observed to proceed in steps, with an intermediate disappearing over time researchgate.netmdpi.com.

Kinetic studies on the degradation of anthraquinone (B42736) dyes like Acid Blue 62 by laccases have investigated reaction rates and proposed mechanistic pathways involving the formation of intermediate products and coupling reactions unl.ptlodz.pl. These studies often utilize techniques like UV-Vis and HPLC to monitor the reaction progress and identify intermediates unl.pt.

While these examples pertain to related dyes, they illustrate the types of kinetic and mechanistic investigations that would be relevant to the formation reactions of this compound. Factors such as temperature, reactant concentration, catalyst presence, and pH are generally critical in influencing reaction rates and mechanisms in dye synthesis cip.com.cnresearchgate.netunl.pt.

Advanced Spectroscopic and Analytical Characterization Methodologies for C.i. Acid Blue 72

Development and Validation of Chromatographic Techniques for C.I. Acid Blue 72 Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dyes, including various acid dyes. HPLC methods have been developed and applied for monitoring the purity of dyes and analyzing them in different matrices such as food and cosmetics. europa.eunih.govfda.gov For instance, HPLC has been used to check the stability of Acid Blue 62 in aqueous solutions, measuring approximately 5% degradation over 8 days with detection at 230 nm, although appropriate wavelengths for detection were noted to be 575 nm or 637 nm. europa.eu Another application involves the detection of food dyes using ion pair high-performance chromatography. nih.gov More recent HPLC-PDA methods have been designed for quantitative dye extraction and qualitative identification of various color additives in food products and cosmetics. fda.gov These methods often utilize reversed-phase columns, such as RP18, with mobile phases involving gradients of aqueous solutions (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile (B52724) or methanol). fda.gov HPLC is also mentioned as a technique for monitoring reaction progress and quantifying the purity of dyes.

Thin-Layer Chromatography (TLC) in Separation Studies

Thin-Layer Chromatography (TLC) is another valuable technique for the separation and identification of organic dyes. nih.govresearchgate.netsdc.org.uksarponggroup.com TLC has been employed for the analysis of dyes using various stationary phases, such as methylcellulose (B11928114) on plastic supports, and mobile phases like aqueous solutions of sodium acetate (B1210297) or sodium citrate (B86180) in ammonia (B1221849). nih.gov Studies have investigated the TLC separation of various dyes, including vat dyes, using different adsorbent materials and eluent systems, highlighting the influence of temperature, dye structure, adsorbent nature, and eluents on separation efficiency and Rf values. researchgate.netsdc.org.uk Reversed-phase TLC, which utilizes non-polar stationary phases, has been developed for separating polar, water-soluble dyes using polar eluents like mixtures of water with methanol (B129727) or acrylonitrile. sdc.org.uk TLC is also used for monitoring dye purity.

Spectrophotometric Approaches for this compound Quantification and Characterization

Spectrophotometric methods, particularly UV-Visible and Infrared spectroscopy, provide crucial information about the concentration, structure, and functional groups of this compound.

UV-Visible Spectroscopy for Concentration and Structural Studies

UV-Visible (UV-Vis) spectroscopy is widely used for the quantitative analysis of dyes in solution by measuring their absorbance at specific wavelengths. nih.govnih.govresearchgate.netfao.orgphyschemres.org The maximum absorbance wavelength (λmax) is a characteristic property of a dye and is used for its identification and concentration determination based on the Beer-Lambert law. For Acid Blue 9, an absorption maximum is observed at 630 nm in water. nih.gov For C.I. Food Blue 3, minor absorption is noted at 410 nm and a major peak at 635 nm in water. nih.gov UV-Vis spectroscopy can also be used to study the aggregation behavior of dyes, as aggregation can lead to shifts in the λmax. Studies on the adsorption of dyes often utilize UV-Vis spectrophotometry to quantify the dye concentration in solution before and after the adsorption process. researchgate.netphyschemres.org For Acid Blue 113, UV-Vis absorption spectra show dependence on pH, with different λmax values observed at varying pH levels. physchemres.org Digital methods using log(K/S) spectra and their derivatives have been proposed for the qualitative characterization of acid dyes on fibers, providing profiles analogous to absorbance spectra and suppressing fiber background absorption. psu.edu

Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, FTIR can help confirm the presence of characteristic groups such as sulfonic acid stretches, which are typically observed between 1030 and 1150 cm⁻¹. FTIR spectroscopy is frequently used in studies involving the interaction of dyes with other materials, such as biosorbents, to understand the functional groups involved in the adsorption process. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net Analysis of FTIR spectra of biosorbents before and after dye adsorption can reveal changes in peak positions or intensities corresponding to functional groups like amine, hydroxyl, carbonyl, and amide bonds, indicating their involvement in binding with the dye molecules. researchgate.net FTIR has also been used to characterize materials like nanocrystallite zinc oxide before and after sonocatalytic degradation of dyes. researchgate.net FTIR spectra for related compounds like Brilliant Blue (C.I. Acid Blue 9) are available, providing reference data for functional group analysis. nih.gov

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Applications in this compound Structural Elucidation

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for the structural elucidation and identification of organic compounds, including complex dyes like this compound.

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which helps in identifying its structure and detecting impurities. researchgate.netnih.govupce.cz For sulfonated dyes, Mass Spectrometry can validate molecular ion peaks, often observed as [M–H]⁻ ions. LC-MS, which combines the separation power of liquid chromatography with mass detection, is particularly useful for analyzing complex mixtures and identifying degradation products of dyes. researchgate.net Studies on the biotransformation of dyes like C.I. Acid Blue 113 have utilized LC-MS to identify phenolic compounds and other degradation products. researchgate.net Inter-laboratory comparisons have shown good reproducibility of relative abundances of product ions in negative ion electrospray mass spectra of sulfonated dyestuffs. upce.cz

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. It is a key technique for confirming the structure of synthesized compounds and elucidating the structures of unknown substances. NMR, including 1H and 13C NMR, is used in the characterization of organic molecules. physchemres.orgresearchgate.net For example, 1H-NMR spectroscopy was used to confirm the quaternization rate of a cationic copolymer used for the removal of Acid Blue 113. physchemres.org While specific NMR data for this compound were not found in the immediate search results, NMR is a standard technique for the structural confirmation of dyes and related organic compounds. 13C NMR spectra are available for some related acid blue dyes. nih.gov

Microscopic and Imaging Techniques for Surface-Bound this compound Analysis (e.g., SEM for adsorption studies)

Microscopic and imaging techniques play a crucial role in characterizing the surface morphology of materials before and after interaction with dyes like this compound, providing insights into adsorption mechanisms and surface-dye interactions. Scanning Electron Microscopy (SEM) is a widely used technique for this purpose, offering high-resolution images of material surfaces.

Multivariate Data Analysis in this compound Spectroscopic Research

Spectroscopic techniques, such as UV-Vis spectroscopy, generate complex datasets that can be challenging to fully interpret using univariate methods alone. Multivariate Data Analysis (MVA) techniques provide powerful tools to extract meaningful information from these complex datasets, enabling a deeper understanding of the behavior of compounds like this compound in various conditions, including degradation studies.

Multivariate analysis can significantly enhance the interpretation of spectroscopic data for studies involving the degradation of compounds like this compound. Methodological approaches include data preprocessing techniques such as normalization (e.g., Standard Normal Variate or baseline correction) to minimize noise and variations unrelated to the chemical changes of interest.

Principal Component Analysis (PCA) is a common MVA technique used to reduce the dimensionality of spectroscopic data while retaining most of the variance. By applying PCA, researchers can identify dominant patterns and potential degradation pathways by clustering spectral features that change together. This can help in understanding how the dye molecule breaks down under different environmental factors.

Partial Least Squares Regression (PLS Regression) is another valuable MVA method that can be used to build predictive models. In the context of dye degradation, PLS Regression can correlate changes observed in the absorbance spectra with environmental factors such as pH or temperature. This allows for the development of models that can predict the extent of degradation based on spectroscopic measurements and environmental conditions.

Environmental Fate, Degradation, and Remediation Research of C.i. Acid Blue 72

Degradation Pathways and Mechanistic Investigations of C.I. Acid Blue 72

Detailed studies specifically on the degradation pathways and mechanistic investigations of this compound are not extensively available in the provided search results. However, research on other azo and anthraquinone (B42736) dyes provides insights into potential degradation mechanisms. For instance, the degradation of azo dyes often involves the cleavage of the azo bond (-N=N-), which is responsible for the color. mdpi.com This cleavage can lead to the formation of aromatic amines, which may be more toxic than the parent dye. smolecule.commdpi.com Degradation can also involve the breakdown of aromatic rings. frontiersin.orgmdpi.com

Photodegradation Kinetics and Product Identification

While direct studies on the photodegradation kinetics and product identification of this compound are not present, research on other dyes indicates that photodegradation can occur under UV or solar light irradiation, often in the presence of photocatalysts. nanochemres.orgepa.govmdpi.com Kinetic studies on the photocatalytic degradation of other dyes, such as Acid Blue 92, have shown that the degradation often follows pseudo-first-order kinetics. mdpi.comresearchgate.netresearchgate.net Identifying photodegradation products typically involves analytical techniques like gas chromatography or mass spectrometry. epa.gov

Chemical Degradation Mechanisms and Intermediates

Chemical degradation of dyes can occur through various mechanisms, particularly those involving strong oxidizing agents generated in AOPs. The hydroxyl radical (•OH), a potent oxidant, can react with organic compounds through hydrogen abstraction, electrophilic addition, and electron transfer reactions, leading to their degradation. frontiersin.org Studies on the degradation of other dyes by AOPs have identified various intermediates, such as low molecular weight products like phenols and organic acids. frontiersin.orgunl.pt The specific intermediates formed depend on the chemical structure of the dye and the degradation process employed.

Advanced Oxidation Processes (AOPs) for this compound Remediation

AOPs are considered effective for the degradation of resistant organic dyes. frontiersin.orgijcce.ac.ir These processes typically involve the generation of highly reactive free radicals, such as hydroxyl radicals, through the use of oxidants and/or energy sources like UV light and catalysts. ijcce.ac.irmdpi.com

Fenton and Photo-Fenton Oxidation Systems for this compound

Research indicates that this compound can be degraded by advanced oxidation processes, such as Fenton reactions, which are effective in wastewater treatment. smolecule.com The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), producing hydroxyl radicals. rsc.orgajol.info The photo-Fenton process enhances this by using UV irradiation to regenerate Fe²⁺ from Fe³⁺, thereby accelerating the degradation rate. rsc.orgajol.info Studies on the degradation of other dyes like Acid Blue 161 have shown that photo-Fenton processes can significantly increase degradation efficiency compared to Fenton processes alone. bioline.org.br The efficiency of Fenton and photo-Fenton processes is influenced by parameters such as pH, concentrations of H₂O₂ and Fe²⁺, and temperature. rsc.orgajol.infobioline.org.br

Photocatalytic Degradation of this compound (e.g., TiO₂, ZnO-based systems)

Photocatalytic degradation using semiconductor nanoparticles like TiO₂ and ZnO is a widely studied AOP for dye removal from wastewater. ijcce.ac.irnanochemres.orgmdpi.comresearchgate.net These materials act as photocatalysts, generating reactive species upon irradiation with UV or visible light. researchgate.nettudelft.nl

TiO₂ is a promising photocatalyst due to its chemical inertness, stability, strong oxidative power, and low toxicity. nanochemres.orgnih.gov ZnO is also used, although it can be less stable than TiO₂ under certain conditions due to photocorrosion. nanochemres.orgmdpi.com Studies on the photocatalytic degradation of various dyes using TiO₂ and ZnO nanoparticles have shown high decolorization efficiencies. nanochemres.orgmdpi.commdpi.com The efficiency of photocatalytic degradation is affected by factors such as catalyst dosage, initial dye concentration, pH, and light intensity. nanochemres.orgresearchgate.netmdpi.comacs.org

Nanomaterial Catalysis in this compound Photoremediation

Nanomaterials, particularly nanoparticles of semiconductors like TiO₂ and ZnO, play a crucial role as catalysts in the photoremediation of dyes through photocatalysis. ijcce.ac.irmdpi.comresearchgate.netacs.orgscielo.br The use of nanoparticles increases the surface area available for reactions, enhancing catalytic activity. nih.gov Composite nanomaterials, such as TiO₂/ZnO systems, have also been explored and can exhibit improved photocatalytic properties compared to individual oxides. mdpi.comnih.gov Research on the photocatalytic degradation of dyes using nanomaterials often involves evaluating parameters like decolorization efficiency, mineralization (reduction of COD and TOC), and the identification of degradation products. mdpi.comacs.orgnih.gov

Here is an example of data that might be presented in studies on photocatalytic degradation (Note: This table is illustrative based on general findings for similar dyes, as specific data for this compound was not found in the provided snippets):

CatalystDye Concentration (mg/L)Catalyst Dosage (g/L)Light SourceTime (min)Decolorization Efficiency (%)
TiO₂500.8UV180~96 mdpi.com
ZnO501.2UV240~95 mdpi.com
TiO₂/ZnO NanofibersMethylene BlueNot specifiedUV72096.4 mdpi.com

The mechanism of photocatalysis with nanomaterials involves the generation of electron-hole pairs upon light absorption, which then react with water and oxygen to produce reactive species like hydroxyl radicals and superoxide (B77818) radicals (O₂•⁻) that degrade the dye molecules. researchgate.nettudelft.nl

Adsorption-Based Remediation Technologies for this compound

Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich) for this compound

Adsorption isotherm models are used to describe the equilibrium relationship between the amount of dye adsorbed onto a solid adsorbent and the concentration of the dye in the surrounding liquid at a constant temperature. Research on related Acid Blue dyes, such as Acid Blue 113 (AB113) and Acid Blue 129 (AB129), frequently employs models like the Langmuir and Freundlich isotherms to interpret adsorption data.

The Langmuir model typically assumes monolayer adsorption onto a homogeneous surface, suggesting a finite number of identical active sites. dntb.gov.uanih.gov The Freundlich model, conversely, describes multilayer adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption energies. dntb.gov.uanih.govwikipedia.org Studies on the adsorption of AB129 onto almond shells, for instance, found that the equilibrium data fitted well with both Langmuir and Tempkin isotherm models, implying monolayer coverage. dntb.gov.ua In another study involving the removal of AB113 using a cationic copolymer, both Langmuir and Freundlich isotherms were fitted to the adsorption data. nih.gov The applicability of these models varies depending on the specific adsorbent material and dye characteristics.

Adsorption Kinetics and Mechanistic Pathways of this compound Uptake (e.g., pseudo-second-order)

Adsorption kinetics studies investigate the rate at which dyes are adsorbed onto a material, providing information about the adsorption mechanism. The pseudo-first-order and pseudo-second-order kinetic models are commonly applied to analyze experimental data. dntb.gov.uawikipedia.org

For several Acid Blue dyes, including AB129 and Acid Blue 113, the pseudo-second-order kinetic model has been found to provide a better fit to experimental data compared to the pseudo-first-order model. dntb.gov.uanih.gov This suggests that the adsorption process is likely controlled by a chemisorption mechanism involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. wikipedia.org Studies on the adsorption of different dyes, including some Acid Blue variants, onto activated carbon also indicated that the pseudo-second-order model effectively represented the adsorption kinetics.

Influence of Environmental Parameters on this compound Adsorption Efficacy (e.g., pH, temperature, initial concentration, contact time)

Several environmental parameters significantly influence the efficiency of dye adsorption. Research on Acid Blue dyes has explored the impact of pH, temperature, initial dye concentration, and contact time.

pH: Solution pH is a critical factor as it affects the surface charge of the adsorbent and the ionization state of the dye molecules. For anionic dyes like Acid Blue variants, adsorption is generally favored at lower pH values. This is because, under acidic conditions, the adsorbent surface tends to be more positively charged, enhancing the electrostatic attraction with the negatively charged dye anions. dntb.gov.ua Conversely, at higher pH values, the adsorbent surface may become negatively charged, leading to electrostatic repulsion and reduced adsorption. dntb.gov.ua Studies on AB129 showed maximum removal at pH 2. dntb.gov.ua

Temperature: The effect of temperature on adsorption varies depending on whether the process is endothermic or exothermic. Some studies on Acid Blue dye adsorption have indicated that the process is endothermic and spontaneous, meaning that increasing the temperature can lead to increased adsorption capacity. dntb.gov.ua However, other studies have observed a decrease in adsorption with increasing temperature, suggesting an exothermic process.

Initial Concentration: The initial dye concentration in the solution affects the driving force for adsorption. Generally, a higher initial dye concentration leads to a higher amount of dye adsorbed per unit mass of adsorbent, up to the saturation limit of the adsorbent. nih.gov

Contact Time: Adsorption is a time-dependent process, and the contact time between the adsorbent and the dye solution is crucial for reaching equilibrium. Studies show that the adsorption capacity increases with contact time until equilibrium is reached, after which the adsorption capacity remains relatively constant. The time required to reach equilibrium varies depending on the adsorbent material, dye concentration, and other parameters. For AB113 removal using a cationic copolymer, equilibrium was reached within 3 hours. nih.gov

Regeneration and Reusability of Adsorbents for this compound

The economic viability of adsorption for wastewater treatment depends on the ability to regenerate and reuse the saturated adsorbent. Various methods have been investigated for the regeneration of adsorbents loaded with dyes.

Common regeneration techniques include thermal regeneration, solvent extraction, and biological treatments. Thermal regeneration typically involves drying the adsorbent followed by high-temperature treatment under an inert atmosphere and then gasification with an oxidizing gas to remove adsorbed organic matter. Solvent extraction uses suitable solvents to desorb the dye from the adsorbent. Studies on the regeneration of activated carbon used for dye adsorption have explored the use of solvents like acetic acid and mixtures of ethanol (B145695) and deionized water, showing promising results for restoring adsorption capacity. The reusability of adsorbents is assessed by performing multiple adsorption-desorption cycles. Some studies have demonstrated that regenerated adsorbents can maintain a significant portion of their original adsorption capacity over several cycles.

Bioremediation and Biodegradation Studies of this compound

Bioremediation, utilizing microorganisms or their enzymes, offers an environmentally friendly approach to degrade and detoxify dyes in wastewater.

Microbial Decolorization and Mineralization of this compound (e.g., Paenibacillus larvae, Pseudomonas strain for related dyes)

Microbial degradation of azo dyes, which constitute a large class of synthetic dyes including many Acid Blue variants, often involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes under anaerobic or microaerophilic conditions, leading to the formation of colorless aromatic amines. These amines may then be further degraded under aerobic conditions.

While specific studies on the microbial degradation of this compound are not prominently featured in the search results, research on related Acid Blue dyes demonstrates the potential of various bacterial strains. Pseudomonas strains have been investigated for their ability to decolorize and degrade azo dyes, including some Acid Blue dyes. A bacterial consortium including Pseudomonas putida and Pseudomonas aeruginosa showed significant degradation of an Acid Blue dye. Another study identified Klebsiella variicola as a bacterium capable of decolorizing Acid Blue 113. These studies highlight the diverse microbial potential for breaking down complex dye structures.

Enzymatic Degradation Pathways of this compound

Enzymes play a crucial role in the microbial degradation of dyes. Laccases and azoreductases are among the key enzymes involved in the enzymatic degradation of Acid Blue dyes.

Azoreductases catalyze the reductive cleavage of azo bonds, initiating the decolorization process. Laccases, which are multicopper oxidases, can degrade a wide range of phenolic and non-phenolic compounds, including aromatic amines formed after azo bond cleavage. Studies on the enzymatic degradation of Acid Blue 129 by crude laccase from Trametes hirsuta identified several metabolites, proposing metabolic pathways involving the cleavage of the dye molecule. Research on Acid Blue 113 degradation by Sphingomonas melonis indicated the involvement of enzymes in benzoate (B1203000) and naphthalene (B1677914) degradation pathways, in addition to enzymes like NADH quinone oxidoreductase and CYP450, which appeared to be responsible for azo bond reduction. Understanding these enzymatic pathways is essential for optimizing bioremediation strategies.

Environmental Factors Influencing this compound Biodegradability

The biodegradability of dyes like this compound can be significantly influenced by various environmental factors. General factors known to affect the effectiveness of bioremediation processes for dyes include temperature, pH, dissolved oxygen levels, nutrient availability, and the presence of other organic pollutants and metals. researchgate.netijcmas.com

Studies on the microbial degradation of other acid dyes have highlighted the importance of factors such as agitation and pH in the degradation process. sciepub.comsciepub.com The presence of additional carbon sources, such as glucose, can sometimes have a negative effect on dye degradation by certain microbial consortia. sciepub.comsciepub.com High salt concentrations, often present in textile effluents, can also impact the efficiency of dye removal by microorganisms. researchgate.net

Research into optimizing biodegradation often involves constructing bacterial consortia capable of degrading complex dye structures. sciepub.comsciepub.com The effectiveness of these consortia is dependent on identifying suitable microbial strains and determining the optimal environmental conditions for their activity. sciepub.comsciepub.com

Ecotoxicological Impact Assessments of this compound on Aquatic Biota (Excluding Human Health)

Ecotoxicological assessments are essential for understanding the potential harm that this compound may pose to aquatic organisms. These assessments typically involve conducting bioassays under controlled conditions to evaluate the toxicity of the dye or its degradation by-products. mdpi.com

Impact on Specific Aquatic Organisms (e.g., fish, invertebrates)

Studies evaluating the toxicity of dyes, including some acid dyes, on aquatic organisms such as fish and invertebrates are commonly conducted using standardized guidelines like those from the OECD. europa.eu Acute toxicity tests expose organisms to different concentrations of the substance over a short period (e.g., 24 to 96 hours) to determine lethal concentrations (LC50) or effective concentrations (EC50). mdpi.comeuropa.eu

Research on the acute toxicity of a product containing C.I. Acid Blue 9 (a related acid blue dye) and C.I. Acid Yellow 23 on fish species like Danio rerio (Zebra Fish), Bluegill Sunfish, and Rainbow Trout indicated varying levels of toxicity depending on the species and exposure duration. For example, a 96-hour LC50 > 100 mg/L was observed for Zebra Fish exposed to this compound in one study, suggesting it was nonhazardous under those specific conditions. europa.eu However, studies on a product containing C.I. Acid Blue 9 showed 96-hour LC50 values in the range of 28.1 mg/L to 29.6 mg/L for Rainbow Trout and Bluegill Sunfish, respectively. epa.gov

For aquatic invertebrates like Daphnia magna, studies on this compound have determined EC50 values based on mobility inhibition. One study reported a 48-hour EC50 of 8.1 mg/L for Daphnia magna exposed to this compound, indicating that the substance is likely hazardous to aquatic invertebrates. europa.eu Another study on a product containing C.I. Acid Blue 9 reported a 48-hour LC50 of 54 mg/L for Daphnia magna. epa.gov Toxicity to algae has also been assessed, with EC50 values determined based on growth rate inhibition. europa.eu

Here is a summary of some ecotoxicological data on aquatic organisms:

OrganismEndpointDurationConcentration (mg/L)FindingSource
Danio rerio96-hr LC5096 hours> 100Nonhazardous europa.eu
Daphnia magna48-hr EC5048 hours8.1Likely hazardous (mobility inhibition) europa.eu
Artemia salina48-hr LC5048 hours> 87.9842- europa.eu
Desmodesmus subspicatus72-hr ErC5072 hours34.1Toxic (growth rate inhibition) europa.eu
Bluegill Sunfish96-hr LC5096 hours29.6- (for product containing C.I. Acid Blue 9) epa.gov
Rainbow Trout96-hr LC5096 hours28.1- (for product containing C.I. Acid Blue 9) epa.gov
Daphnia magna48-hr LC5048 hours54Slightly toxic (for product containing C.I. Acid Blue 9) epa.gov

These studies indicate that while this compound may show lower acute toxicity to some fish species at higher concentrations, it can still pose a hazard to aquatic invertebrates and algae at lower concentrations. europa.eu

Bioaccumulation and Biotransformation in Environmental Systems

Bioaccumulation refers to the uptake and retention of a substance by an organism from its environment, while biotransformation involves the metabolic conversion of the substance within the organism. The potential for dyes to bioaccumulate in aquatic organisms is a concern, as it can lead to increased exposure and potential toxic effects at higher trophic levels. nih.govuga.edu

The complex aromatic structures of many synthetic dyes can make them resistant to biotransformation. researchgate.net However, some microorganisms and aquatic organisms may possess the enzymatic machinery to partially or completely transform dye molecules. sciepub.comsciepub.comtandfonline.com Studies on the biotransformation of other complex organic contaminants, such as chlorinated paraffins, have shown that the extent of biotransformation can influence their bioaccumulative potential. researchgate.net Factors like the degree of chlorination or carbon chain length can affect how readily a compound is metabolized. researchgate.net

While the search results provide general information on dye biodegradation and ecotoxicity, specific detailed research findings on the bioaccumulation and biotransformation of this compound in various aquatic organisms were not extensively available. However, the potential for bioaccumulation and disruption of aquatic ecosystems by organic compounds, including dyes, is a recognized concern. nih.gov Further research specifically on the biotransformation pathways and bioaccumulation potential of this compound in relevant aquatic species would provide a more comprehensive understanding of its environmental fate and impact.

Research on the Interactions of C.i. Acid Blue 72 with Diverse Materials and Chemical Systems

Research into Dye-Substrate Interactions in Textile Applications of C.I. Acid Blue 72

This compound is widely utilized in the textile industry for dyeing fibers such as wool, silk, and nylon. ontosight.ailookchem.com Its effectiveness in these applications is closely linked to the specific interactions that occur between the dye molecules and the fiber substrates.

Dyeing Mechanisms on Modified and Unmodified Fibers (e.g., Cotton, Wool, Nylon)

The dyeing mechanism of acid dyes like this compound on protein fibers such as wool and silk, and synthetic fibers like nylon, primarily involves ionic interactions. mdpi.com In an acidic dyebath, the amino groups present in these fibers become protonated, acquiring a positive charge. mdpi.com The negatively charged anionic groups of the acid dye are then attracted to these positively charged sites on the fiber, forming ionic bonds. mdpi.comp2infohouse.orgkennesaw.edu

For nylon, dyeing with acid dyes is typically carried out in a weakly acidic or neutral bath. emperordye.com The process can involve methods like batch dyeing, continuous dyeing, and printing. ontosight.ai A continuous dyeing process for high tenacity polyamide fabrics with acid dyes, including this compound, involves padding the fabric with a dye solution at ambient temperatures, followed by dry heat curing to fix the dye inside the fiber. p2infohouse.orggoogle.com This method relies on the diffusion of dye molecules into the fiber and the formation of ionic bonds with the amino end groups of the polyamide. p2infohouse.org

While this compound is primarily used for fibers with amino groups, it can also be used for tannin mordant dyeing of cotton. emperordye.comalibaba.comalibaba.comchinainterdyes.com Cotton, being a cellulosic fiber, typically requires different dye classes (like direct or reactive dyes) due to its chemical structure. mdpi.comnih.gov Mordant dyeing involves the use of a mordant, often a metal salt or tannin, which forms a bridge between the dye and the fiber, enabling the dye to bind to the cotton. emperordye.comalibaba.comalibaba.comchinainterdyes.com

For wool dyeing, this compound can be applied in strong acid or weak acid baths, with leveling agents like Yuanming powder used to improve levelness. emperordye.com

Colorfastness and Fading Characteristics of this compound on Textiles

This compound is recognized for its good colorfastness properties, including high lightfastness and resistance to washing and bleeding. ontosight.ailookchem.com Colorfastness refers to the ability of a dye to retain its color when exposed to various agents such as light, washing, perspiration, and rubbing. emperordye.comscolorant.com

Research into fading characteristics often examines the stability of dye molecules within the fiber structure. Factors influencing photo fading include the nature of the dye-fiber bond, the chemical structure of the dye and substrate, the physical state of the dye (e.g., aggregation), dye concentration, and environmental factors like light, temperature, and humidity. ekb.eg The aggregation of dye molecules within the fiber can play a significant role in controlling photo fading, as the size and form of aggregates influence the exposed surface area available for degradation. ekb.eg

Data on the colorfastness of this compound on nylon indicates good ratings for washing, perspiration, and light exposure. emperordye.com

Here is an example data table based on typical colorfastness testing standards:

Fastness PropertyRating (on Nylon)
Soaping (60℃)4-5
Alkali Perspiration5
Flooding5
Sun exposure6

Note: Ratings are typically on a scale, e.g., 1-5 for washing/perspiration/rubbing (5 being excellent) and 1-8 for lightfastness (8 being excellent).

Influence of Fiber Chemistry on this compound Adsorption and Retention

The chemical composition and structure of textile fibers significantly influence the adsorption and retention of acid dyes like this compound. Acid dyes are most effective on fibers that contain amino groups, which become positively charged in acidic conditions. mdpi.com This includes protein fibers like wool and silk, and synthetic polyamides like nylon. ontosight.ailookchem.commdpi.com The anionic nature of this compound facilitates the formation of strong ionic bonds with the protonated amino groups on these fibers. mdpi.comp2infohouse.orgkennesaw.edu

The number and accessibility of these amino groups vary depending on the fiber type and any modifications it may have undergone. For instance, different types of nylon may have varying degrees of structural order and amino end groups, which can affect dye uptake. p2infohouse.org

Other interactions, such as Van der Waals forces, dipolar interactions, and hydrogen bonding, also contribute to the binding of acid dyes to protein fibers. mdpi.comsdc.org.uk Hydrophobic interactions can also play a role in dye uptake and wet fastness in aqueous dyeing systems. sdc.org.uk

For cotton, which has a cellulose (B213188) structure lacking amino groups, the adsorption and retention of acid dyes are generally poor unless the fiber is modified or a mordant is used. mdpi.comnih.gov Tannin mordanting of cotton allows this compound to be applied by creating binding sites for the dye on the fiber surface. emperordye.comalibaba.comalibaba.comchinainterdyes.com

This compound as a Probe in Biological Staining Research

Acid dyes, including this compound, can be employed in biological staining research. ontosight.aismolecule.com Staining is a technique used in microscopy to enhance the visibility of biological structures. Acid dyes, being anionic, typically bind to positively charged components within cells or tissues, such as proteins.

While the provided search results mention the use of this compound in biological staining, detailed research findings specifically on its interactions as a probe in this context are limited in the immediate results. However, related acid dyes like Coomassie Brilliant Blue (C.I. Acid Blue 83 and C.I. Acid Blue 90), which are also triphenylmethane (B1682552) dyes, are widely used for protein staining in analytical biochemistry, such as in the Bradford assay and gel electrophoresis. wikipedia.orgwikipedia.org These dyes interact with proteins electrostatically and noncovalently, binding to amino and carboxyl groups and particularly to amino acids with aromatic and basic side chains. wikipedia.orgwikipedia.org This interaction causes a shift in the dye's absorbance spectrum, which is the basis for quantitative protein analysis. wikipedia.orgwikipedia.org While this compound belongs to the azo dye family, not triphenylmethane dyes ontosight.aismolecule.com, the principle of electrostatic interaction with positively charged biological components can be relevant.

Research into this compound Interactions in Chemical Analysis and Indicator Systems

This compound can be used as a dye in various chemical analyses and experiments to provide visual markers. Acid dyes can exhibit color changes depending on the pH of the solution, which makes some of them suitable for use as pH indicators. nih.gov

The provided search results indicate that this compound is stable over a wide range of pH values. ontosight.ai However, specific details about its use as a pH indicator or its interactions in other chemical analysis systems are not extensively covered in the immediate results. The interaction of dyes in aqueous solutions can be studied using techniques like spectrophotometry, where changes in absorption spectra upon mixing or changes in conditions (like pH or presence of salts) can indicate interactions such as aggregation or complex formation. nist.gov

Some acid dyes, like C.I. Acid Blue 1, exhibit acid-base indicator properties, showing distinct color changes at different pH levels. nih.gov While this compound is mentioned for use in chemical analysis , further specific research detailing its behavior as an indicator or its interactions in various chemical systems beyond dyeing applications is needed.

Theoretical and Computational Studies on C.i. Acid Blue 72

Molecular Modeling and Quantum Chemical Calculations (e.g., DFT) for C.I. Acid Blue 72

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of molecules. For a dye like this compound, which belongs to the anthraquinone (B42736) class of dyes, DFT calculations can elucidate its geometry, electronic properties, and spectroscopic characteristics. While specific studies on this compound are not abundant in the literature, the principles can be inferred from studies on structurally similar anthraquinone dyes. whiterose.ac.ukacs.org

DFT calculations typically involve optimizing the molecular geometry to find the most stable conformation. From this optimized structure, a variety of molecular properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and its electronic absorption properties. acs.org A smaller gap generally suggests that the molecule can be more easily excited, which influences its color and photochemical reactivity.

For anthraquinone dyes, the visible absorption bands are typically due to π → π* intramolecular charge transfer transitions. acs.org In the case of this compound, this would involve the transfer of electron density from the substituted amino and phenyl groups towards the anthraquinone core upon photoexcitation. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, providing theoretical validation for experimentally observed colors. whiterose.ac.ukresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Anthraquinone Dyes (Illustrative)

ParameterTypical Value RangeSignificance
HOMO Energy-5.0 to -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.0 to -3.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap2.0 to 3.5 eVInfluences color, reactivity, and kinetic stability.
Dipole Moment2 to 10 DebyeIndicates the overall polarity of the molecule.

Note: These values are illustrative and based on general findings for anthraquinone dyes. Specific values for this compound would require dedicated computational studies.

Simulation of this compound Aggregation Behavior in Various Solvent Systems

The aggregation of dye molecules in solution can significantly affect their properties, including their color, solubility, and efficiency in dyeing processes. Molecular dynamics (MD) simulations are a powerful computational tool to study the aggregation behavior of molecules like this compound in different solvent environments at an atomistic level.

While specific MD studies on this compound are scarce, the general principles of dye aggregation are well-understood from simulations of other sulfonated dyes. mdpi.comafricaresearchconnects.com The primary driving forces for the self-assembly of dye molecules in aqueous solutions are hydrophobic interactions between the nonpolar aromatic regions and π-π stacking of the dye chromophores. The presence of sulfonate groups in this compound imparts water solubility, but also introduces electrostatic repulsions that can counteract aggregation.

MD simulations can model the dynamic process of how individual dye molecules (monomers) come together to form dimers, trimers, and larger aggregates. mdpi.com By simulating the dye in different solvent systems, such as water, ethanol (B145695), or mixtures thereof, it is possible to understand how the solvent environment influences the extent and nature of aggregation. For instance, in highly polar solvents like water, the hydrophobic effect is a major driver for aggregation. In less polar organic solvents, van der Waals interactions and π-π stacking may become more dominant.

The simulations can provide detailed information about the structure of the aggregates, including the preferred orientation of the molecules relative to each other (e.g., parallel or anti-parallel stacking) and the average distance between them. This information is crucial for understanding how aggregation affects the dye's absorption spectrum, as the electronic coupling between molecules in an aggregate can lead to shifts in the absorption maxima.

Predictive Modeling of this compound Degradation Pathways and Reaction Kinetics

Predictive modeling, often employing quantum chemical methods, can be a valuable tool for elucidating the degradation pathways and reaction kinetics of organic pollutants like this compound. Such models can help in designing more effective wastewater treatment processes.

The degradation of dyes often occurs through advanced oxidation processes (AOPs), which involve highly reactive species like hydroxyl radicals (•OH). DFT calculations can be used to model the reaction between this compound and these radicals. researchgate.netacs.org By calculating the activation energies for radical attack at different sites on the dye molecule, it is possible to predict the most likely initial steps in the degradation pathway. For anthraquinone dyes, potential sites for initial attack include the aromatic rings, the amino substituents, and the central quinone structure. itu.edu.trresearchgate.net

Following the initial radical attack, a series of subsequent reactions, including ring-opening and fragmentation, lead to the breakdown of the dye into smaller, less colored, and often less toxic intermediates. Computational models can help to identify these intermediates and construct a plausible degradation pathway. researchgate.netmdpi.com

The kinetics of dye degradation, particularly in photocatalytic systems, often follow pseudo-first-order or Langmuir-Hinshelwood models. nih.govajol.inforesearchgate.net While specific kinetic data for this compound is limited, studies on other anthraquinone dyes have shown that the degradation rate is influenced by factors such as the initial dye concentration, catalyst loading, pH, and light intensity. ajol.inforesearchgate.net Predictive kinetic models can be developed based on these parameters to optimize the conditions for efficient dye removal.

Table 2: Common Kinetic Models for Dye Degradation

Kinetic ModelRate EquationApplicability
Pseudo-First-Orderln(C₀/C) = k₁tOften applicable at low initial dye concentrations.
Pseudo-Second-Order1/C - 1/C₀ = k₂tCan describe reactions where the rate is dependent on the concentration of two reactants.
Langmuir-Hinshelwoodr = (k_r * K_a * C) / (1 + K_a * C)Commonly used for heterogeneous photocatalysis, relating the reaction rate to the adsorption of the dye on the catalyst surface.

Where C₀ is the initial concentration, C is the concentration at time t, and k₁, k₂, k_r, and K_a are rate and adsorption constants.

Future Research Directions and Emerging Methodologies for C.i. Acid Blue 72 Studies

Integration of Artificial Intelligence and Machine Learning in C.I. Acid Blue 72 Research

The application of Artificial Intelligence (AI) and Machine Learning (ML), particularly Artificial Neural Networks (ANNs), is increasingly prevalent in chemical and environmental sciences, offering powerful tools for data analysis, prediction, and optimization. For this compound, AI and ML could be integrated into various research areas:

Predicting Dye Behavior: ML models can be trained on experimental data to predict the dyeing behavior of this compound on different substrates under varying conditions (e.g., pH, temperature, concentration, presence of auxiliaries). This could optimize dyeing processes, reduce material waste, and improve color consistency.

Modeling Degradation Pathways: AI can assist in understanding and modeling the complex degradation pathways of this compound under different treatment methods (e.g., biological, chemical oxidation, photocatalysis). ANNs have been used to model the degradation of other acid dyes. By analyzing large datasets from degradation experiments, ML algorithms can identify key factors influencing efficiency and predict outcomes, guiding the development of more effective remediation strategies for wastewater containing this compound.

In Silico Design of Modified Dyes or Adsorbents: While the focus is on this compound itself, AI could potentially aid in designing modified structures with improved properties or in identifying novel materials (e.g., adsorbents) optimized for interacting with this compound based on its structural characteristics.

Research findings in related areas, such as the use of ANNs for modeling and predicting dye removal efficiency in wastewater treatment, highlight the potential of these techniques. For instance, studies have demonstrated the ability of ANN models to accurately predict the adsorption of dyes and optimize parameters for efficient removal.

Nanotechnology Applications Beyond Catalysis in this compound Context

Nanotechnology offers a wide array of applications beyond traditional catalysis that could be relevant to this compound studies. These applications leverage the unique properties of nanomaterials, such as high surface area and tunable interactions:

Adsorption and Separation: Nanomaterials can serve as highly efficient adsorbents for the removal of this compound from aqueous solutions. Their large surface area-to-volume ratio enhances adsorption capacity. Research on using various nanomaterials, including carbon nanomaterials, for enhanced electrochemical sensing and adsorption of pollutants demonstrates this potential. Bio-synthesized nanoparticles are also being explored for dye decolorization through adsorption.

Sensing and Detection: Nanomaterial-based sensors could be developed for the sensitive and selective detection of this compound in environmental samples or industrial effluents. Nanomaterials functionalized with specific recognition elements can enable detection at low concentrations.

Controlled Release Systems: Although this compound is primarily a dye, in contexts where controlled application or delivery might be relevant (e.g., specialized staining or marking), nanotechnology could offer solutions. Nano-ordered hydrogels based on natural polymers are being investigated for programmed release systems in other fields.

Detailed research findings in the broader field of nanotechnology and dyes demonstrate the efficacy of nanomaterials for dye removal. For example, studies have shown high adsorption capacities of various nanomaterials for different dyes, with kinetics often following pseudo-second-order models.

Sustainable Synthesis and Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis and production of this compound is crucial for minimizing environmental impact and promoting sustainability. Future research in this area could focus on:

Developing Greener Synthetic Routes: Exploring alternative synthesis methods that reduce or eliminate the use of hazardous chemicals, solvents, and energy-intensive steps. This aligns with green chemistry principles such as "Less Hazardous Chemical Syntheses" and "Design for Energy Efficiency". Enzymatic catalysis is an emerging area that could potentially offer greener alternatives to traditional chemical reactions in dye synthesis.

Utilizing Renewable Feedstocks: Investigating the possibility of synthesizing precursors or the dye itself from renewable resources, moving away from petrochemical dependence.

Minimizing Waste Generation: Designing synthetic processes to maximize atom economy, ensuring that most of the starting materials are incorporated into the final product, thereby reducing waste. Implementing the "Four R's" (reduction, recycling, reuse, and recovery) in the production process is also key.

Developing Safer Solvents and Reaction Conditions: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or conducting solvent-free reactions. Utilizing alternative activation methods such as microwave or ultrasound irradiation can also contribute to greener synthesis.

Research on the greener synthesis of various organic compounds and nanomaterials highlights successful strategies, including the use of biocatalysis and the development of processes with reduced waste generation.

Interdisciplinary Research Gaps and Opportunities in this compound Science

Addressing the complexities associated with this compound, from its synthesis and application to its environmental fate, necessitates interdisciplinary collaboration. Several research gaps and opportunities exist for interdisciplinary studies:

Structure-Property-Performance Relationships: A deeper understanding of how the molecular structure of this compound precisely relates to its dyeing properties, fastness, and interactions with different materials is needed. This requires collaboration between chemists, material scientists, and textile engineers.

Environmental Fate and Remediation: Investigating the behavior of this compound in the environment, its potential transformation products, and developing effective, environmentally friendly remediation strategies requires expertise from chemists, biologists (microbiologists for biodegradation studies), and environmental engineers.

Integration of Computational and Experimental Approaches: Combining computational modeling (e.g., molecular dynamics, quantum chemistry) with experimental studies can provide insights into the interactions of this compound at the molecular level, aiding in the design of new materials for its adsorption or degradation. This bridges chemistry, physics, and computer science.

Sustainable Design and Circular Economy: Applying principles of sustainable design throughout the lifecycle of this compound, from its production to its end-of-life management, requires collaboration among chemists, engineers, economists, and policymakers. This includes exploring opportunities for recycling or safe disposal.

Interdisciplinary workshops and initiatives are increasingly emphasizing the need for integrated approaches to tackle complex scientific challenges, highlighting opportunities at the intersection of different fields like photocatalysis, materials science, and environmental science. High-entropy materials research also exemplifies how combining different disciplines can lead to novel materials with diverse applications.

By pursuing these future research directions and embracing emerging methodologies and interdisciplinary collaboration, the scientific community can deepen its understanding of this compound and develop more efficient, sustainable, and environmentally conscious approaches related to its chemistry and applications.

Q & A

Basic: What are the key experimental parameters to consider when synthesizing C.I. Acid Blue 72, and how do they influence reaction efficiency?

Methodological Answer:
Synthesis of this compound involves condensation reactions between precursors (e.g., aromatic amines and sulfonic acid derivatives). Critical parameters include:

  • Temperature : Higher temperatures (e.g., 85–100°C) accelerate reaction rates but may degrade thermally unstable intermediates .
  • pH : Optimal acidic conditions (pH 2–4) are required to stabilize sulfonic acid groups and prevent side reactions.
  • Molar Ratios : Stoichiometric imbalances can lead to incomplete conversion; use excess sulfonating agents to drive reactions to completion.
  • Catalysts : Acidic catalysts (e.g., H₂SO₄) enhance electrophilic substitution efficiency.
    Characterization via UV-Vis spectroscopy (monitoring λmax shifts) and HPLC ensures product purity .

Basic: How should researchers design a literature review to identify gaps in existing studies on anthraquinone-based dyes like this compound?

Methodological Answer:

  • Step 1 : Use databases (SciFinder, Reaxys) with keywords: This compound, anthraquinone dyes, synthesis, photostability.
  • Step 2 : Filter results by publication type (primary research articles, reviews) and date (prioritize post-2010 studies).
  • Step 3 : Categorize findings into synthesis pathways, applications (e.g., textile dyeing), and stability studies.
  • Step 4 : Identify contradictions, such as conflicting reports on solvent effects on dye aggregation .
  • Step 5 : Use citation tracking tools to locate recent advancements (e.g., eco-friendly synthesis methods) .

Advanced: How can kinetic modeling resolve discrepancies in reported rate constants for this compound formation under varying temperatures?

Methodological Answer:

  • Data Collection : Conduct time-resolved experiments at 85–100°C, measuring reactant depletion via HPLC or spectrophotometry .
  • Model Fitting : Apply pseudo-second-order kinetics to calculate rate constants (k). Compare Arrhenius plots (ln k vs. 1/T) to identify outliers.
  • Error Analysis : Use nonlinear regression to quantify uncertainties in activation energy (Ea) calculations. For example, if Ea values deviate >10%, reassess assumptions (e.g., solvent polarity effects or side reactions) .
  • Validation : Cross-reference with computational models (e.g., DFT simulations of transition states) .

Advanced: What strategies can be employed to optimize the photostability of this compound in aqueous solutions for long-term applications?

Methodological Answer:

  • Additive Screening : Test UV absorbers (e.g., benzotriazoles) or antioxidants (e.g., ascorbic acid) at 0.1–1.0 wt%.
  • Accelerated Aging Studies : Expose dye solutions to UV lamps (λ = 365 nm) and monitor degradation via absorbance decay rates and HPLC-MS for byproduct identification .
  • Statistical Design : Use a Box-Behnken experimental design to evaluate interactions between pH, additive concentration, and irradiance .
  • Mechanistic Insights : Perform ESR spectroscopy to detect free radicals, linking degradation pathways to structural vulnerabilities (e.g., anthraquinone ring oxidation) .

Basic: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Elemental Analysis (EA) : Verify C, H, N, S content against theoretical values.
  • FTIR Spectroscopy : Confirm functional groups (e.g., sulfonic acid stretches at 1030–1150 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks ([M–H]⁻ for sulfonated dyes) and rule out impurities.
  • XRD : Assess crystallinity, which impacts solubility and application performance .
  • TLC/HPLC : Monitor reaction progress and quantify purity (>95% for research-grade samples) .

Advanced: How can researchers address conflicting reports on the aggregation behavior of this compound in different solvent systems?

Methodological Answer:

  • Controlled Experiments : Prepare dye solutions in solvents of varying polarity (e.g., water, DMSO, ethanol) and measure aggregation via:
    • UV-Vis Spectroscopy : Monitor shifts in λmax (e.g., H-aggregates show hypsochromic shifts).
    • Dynamic Light Scattering (DLS) : Quantify particle size distributions .
  • Theoretical Modeling : Use density functional theory (DFT) to simulate solvent-solute interactions and predict aggregation tendencies .
  • Meta-Analysis : Compare results across studies while standardizing parameters (e.g., concentration, temperature) to isolate solvent effects .

Basic: What are the best practices for documenting experimental procedures to ensure reproducibility of this compound synthesis?

Methodological Answer:

  • Detailed Protocols : Specify reagent grades (e.g., ≥99% purity), equipment (e.g., reflux condenser type), and reaction times (±5% tolerance).
  • Supplementary Data : Include raw kinetic data, chromatograms, and spectra in appendices or supplementary files .
  • Error Reporting : Document deviations (e.g., unexpected exotherms) and corrective actions.
  • Code Sharing : Provide scripts for data analysis (e.g., Python-based Arrhenius curve fitting) .

Advanced: How can multivariate analysis improve the interpretation of spectroscopic data for this compound degradation studies?

Methodological Answer:

  • Data Preprocessing : Normalize spectra (SNV or baseline correction) to reduce noise .
  • PCA (Principal Component Analysis) : Identify dominant degradation pathways (e.g., oxidation vs. hydrolysis) by clustering spectral features.
  • PLS Regression : Correlate absorbance changes with environmental factors (e.g., pH, temperature) to build predictive models .
  • Validation : Use k-fold cross-validation to ensure model robustness against overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.